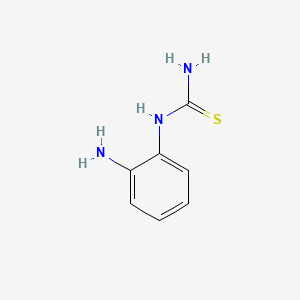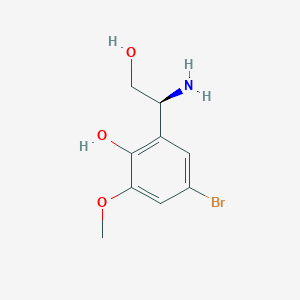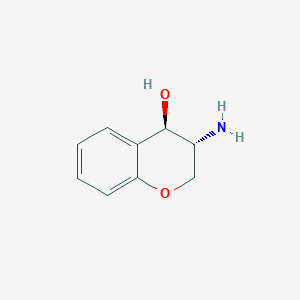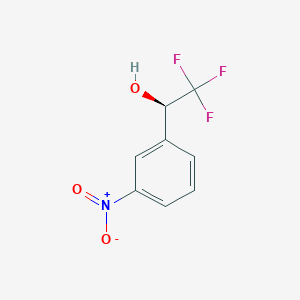
Thiourea, (2-aminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, (2-aminophenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 2-aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea, (2-aminophenyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
In industrial settings, the production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, (2-aminophenyl)-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiourea derivatives into thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Thiourea, (2-aminophenyl)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Mécanisme D'action
The mechanism of action of thiourea, (2-aminophenyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-Acyl-3-(2’-aminophenyl) thiourea: A derivative with an acyl group attached to the nitrogen atom.
Aroyl thiourea: Contains an aroyl group, known for its antibacterial and antifungal activities.
Uniqueness
Thiourea, (2-aminophenyl)-, is unique due to the presence of the 2-aminophenyl group, which enhances its reactivity and biological activity compared to simpler thiourea derivatives. This structural modification allows for a broader range of applications and improved efficacy in various scientific and industrial contexts .
Propriétés
Numéro CAS |
3394-09-0 |
|---|---|
Formule moléculaire |
C7H9N3S |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
(2-aminophenyl)thiourea |
InChI |
InChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |
Clé InChI |
HZFPIVZQYGZVEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)





![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)


![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)

![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
